cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Overview
Description
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride: is a chemical compound with the molecular formula C7H16NO and a molecular weight of 165.66 g/mol . It is a white to light beige crystalline powder with a melting point of 131°C to 135°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent such as ethanol or tetrahydrofuran .
Industrial Production Methods: Industrial production methods for cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexylamine derivatives.
Scientific Research Applications
Chemistry: cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active molecules .
Medicine: Its unique structure allows for the exploration of new drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride involves its interaction with specific molecular targets in biological systems. The hydroxymethyl group and the amine functionality allow it to form hydrogen bonds and electrostatic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
- cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride
- trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride
Comparison:
- cis-2-Hydroxymethyl-1-methyl-1-cyclohexylamine hydrochloride: This compound has a similar structure but with a methyl group instead of a hydrogen atom. It exhibits different chemical reactivity and biological activity due to the presence of the methyl group .
- trans-2-Hydroxymethyl-1-cyclohexylamine hydrochloride: The trans isomer has a different spatial arrangement of the hydroxymethyl and amine groups, leading to different chemical and biological properties .
cis-2-Hydroxymethyl-1-cyclohexylamine hydrochloride stands out due to its unique cis configuration, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
[(1S,2R)-2-aminocyclohexyl]methanol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-7-4-2-1-3-6(7)5-9;/h6-7,9H,1-5,8H2;1H/t6-,7-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPKUPNVXFLMRG-ZJLYAJKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.